

# An In-depth Technical Guide to Trimethylarsine: Chemical Properties and Structure

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## Compound of Interest

Compound Name: Trimethylarsine

Cat. No.: B050810

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## Abstract

**Trimethylarsine** ((CH<sub>3</sub>)<sub>3</sub>As), a volatile, colorless liquid with a characteristic garlic-like odor, is a significant organoarsenic compound with diverse applications and biological relevance.<sup>[1][2]</sup>

This technical guide provides a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and biological interactions of **trimethylarsine**. Key quantitative data are presented in structured tables for clarity. Detailed experimental protocols for its synthesis and analysis, alongside safety and handling procedures, are outlined to inform laboratory practices. Furthermore, this guide elucidates the biochemical pathways of its microbial production and mammalian metabolism, accompanied by visual diagrams to facilitate understanding.

## Chemical and Physical Properties

**Trimethylarsine** is a pyrophoric liquid, meaning it can ignite spontaneously in air.<sup>[2]</sup> It is slightly soluble in water but shows good solubility in organic solvents.<sup>[2]</sup> A summary of its key chemical and physical properties is provided in Table 1.

Property	Value	References
Molecular Formula	C <sub>3</sub> H <sub>9</sub> As	[3]
Molecular Weight	120.03 g/mol	[3]
Appearance	Colorless liquid	[3]
Odor	Garlic-like	[2]
Melting Point	-87.3 °C	[2]
Boiling Point	51-56 °C	[2]
Density	1.124 g/cm <sup>3</sup>	[2]
Flash Point	-25 °C	[2]
Solubility	Slightly soluble in water, soluble in organic solvents	[2]

## Molecular Structure

**Trimethylarsine** adopts a trigonal pyramidal geometry, as predicted by VSEPR theory. The arsenic atom is at the apex, bonded to three methyl groups. The As-C bond length and C-As-C bond angle have been determined experimentally.

Structural Parameter	Value	References
Coordination Geometry	Trigonal pyramidal	[2]
As-C Bond Length	1.519 Å	[2]
C-As-C Bond Angle	91.83°	[2]

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **trimethylarsine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, high-resolution spectra are not readily available in all public databases, the expected chemical shifts can be inferred from the molecular structure.

Nucleus	Expected Chemical Shift (ppm)	Multiplicity
$^1\text{H}$ NMR	~0.8-1.5	Singlet
$^{13}\text{C}$ NMR	~10-20	Singlet

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

## Mass Spectrometry (MS)

Mass spectrometry of **trimethylarsine** reveals a characteristic fragmentation pattern. The parent ion and major fragments are summarized below.

m/z	Ion
120	$[\text{As}(\text{CH}_3)_3]^+$ (Molecular Ion)
105	$[\text{As}(\text{CH}_3)_2]^+$
90	$[\text{As}(\text{CH}_3)]^+$
75	$[\text{As}]^+$

## Infrared (IR) Spectroscopy

The IR spectrum of **trimethylarsine** is expected to show characteristic absorption bands for C-H and As-C bonds.

Wavenumber ( $\text{cm}^{-1}$ )	Vibration
~2950-2850	C-H stretching
~1450	C-H bending
~600-500	As-C stretching

## Experimental Protocols

### Synthesis of Trimethylarsine via Grignard Reaction

This protocol describes a common laboratory-scale synthesis of **trimethylarsine**.

#### Materials:

- Arsenic trichloride ( $\text{AsCl}_3$ )
- Methylmagnesium iodide ( $\text{CH}_3\text{MgI}$ ) or methylmagnesium bromide ( $\text{CH}_3\text{MgBr}$ ) in diethyl ether
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate
- Nitrogen or Argon gas for inert atmosphere
- Schlenk line or glovebox
- Round-bottom flask, dropping funnel, condenser, magnetic stirrer

#### Procedure:

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (Nitrogen or Argon).
- Cool the flask in an ice bath.
- Add a solution of arsenic trichloride in anhydrous diethyl ether to the flask.
- Slowly add a solution of methylmagnesium iodide or bromide in diethyl ether from the dropping funnel to the stirred solution of arsenic trichloride. Maintain the temperature below  $10\text{ }^\circ\text{C}$  during the addition.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

- Cool the reaction mixture again in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent.
- The diethyl ether can be carefully removed by distillation. The remaining liquid is crude **trimethylarsine**, which can be further purified by fractional distillation.

Workflow for **Trimethylarsine** Synthesis:



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Figure 1. Experimental workflow for the synthesis of **trimethylarsine**.

## Determination of Acute Oral Toxicity (LD50)

The following is a generalized protocol based on OECD guidelines for determining the acute oral LD50 of a substance in mice.

Materials:

- **Trimethylarsine**
- Vehicle (e.g., corn oil)
- Male and female laboratory mice (e.g., Swiss albino) of similar age and weight
- Oral gavage needles

- Animal cages with appropriate bedding, food, and water

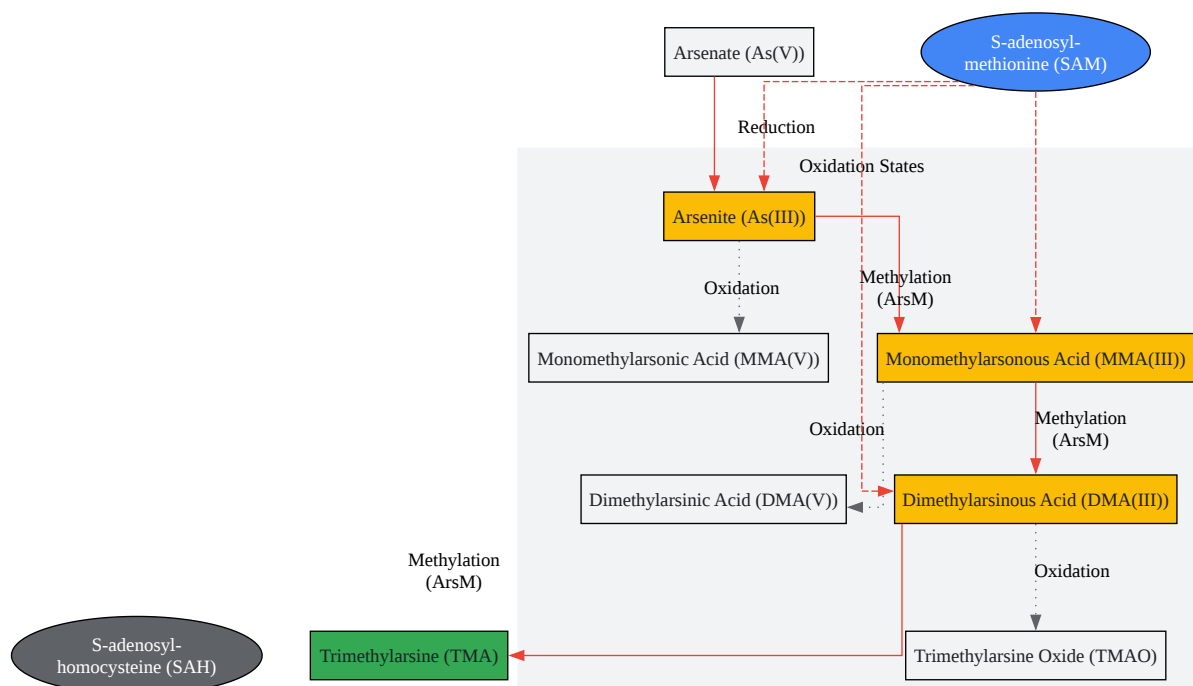
#### Procedure:

- Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least 5 days prior to the experiment.
- Dose Preparation: Prepare a series of graded doses of **trimethylarsine** in the chosen vehicle.
- Animal Grouping: Randomly assign the animals to different dose groups, including a control group that receives only the vehicle. A typical study might use 5-10 animals per group.
- Fasting: Fast the animals overnight (with access to water) before dosing.
- Administration: Administer the prepared doses of **trimethylarsine** to the respective groups via oral gavage.
- Observation: Observe the animals for signs of toxicity and mortality continuously for the first few hours after administration and then periodically for up to 14 days. Record all clinical signs, including changes in skin, fur, eyes, and behavior.
- Data Collection: Record the number of mortalities in each group at 24 hours and at the end of the 14-day observation period.
- LD50 Calculation: Use a suitable statistical method (e.g., probit analysis) to calculate the LD50 value. The oral LD50 for **trimethylarsine** in mice has been reported to be 7870 mg/kg.  
[\[1\]](#)

## Biochemical Pathways

### Microbial Biomethylation of Arsenic

Certain microorganisms can detoxify inorganic arsenic by converting it into the volatile **trimethylarsine**. This process is a key part of the global arsenic cycle. The pathway involves the enzymatic transfer of methyl groups from S-adenosylmethionine (SAM) to arsenite (As(III)). The *arsM* gene encodes the arsenite S-adenosylmethionine methyltransferase enzyme that catalyzes this reaction.[\[4\]](#)



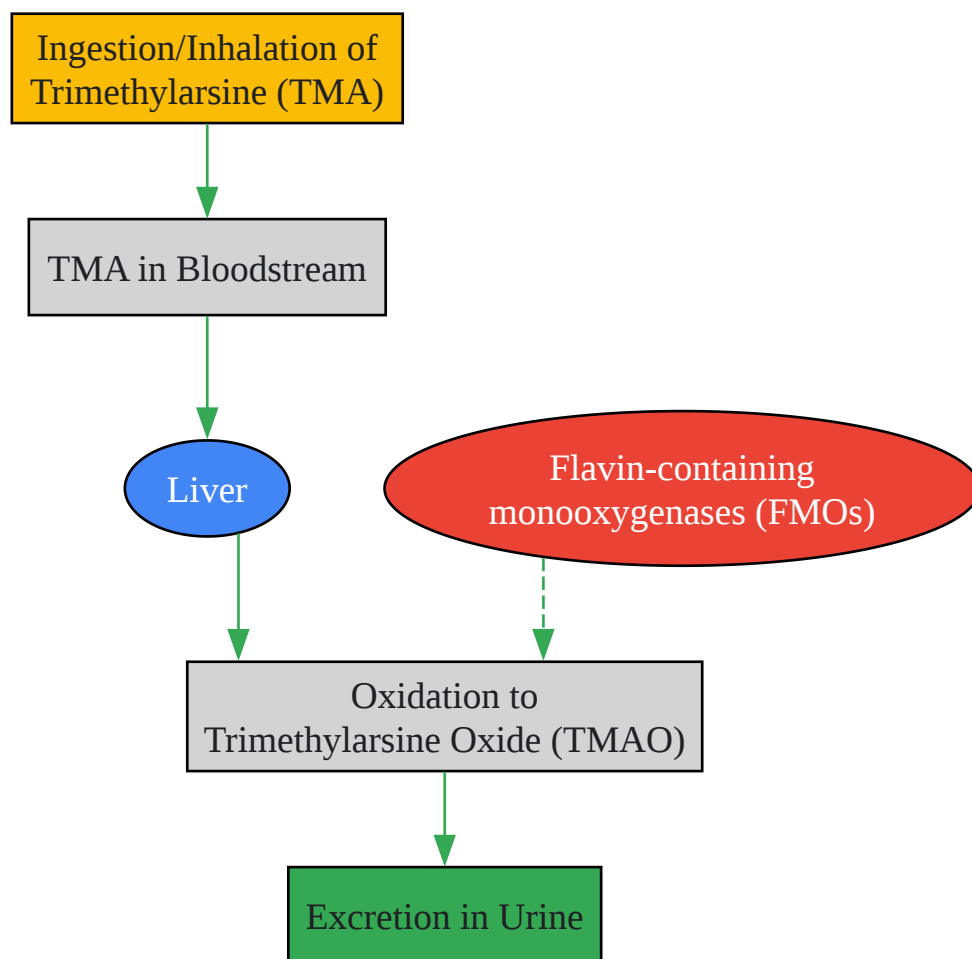
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Figure 2. Microbial biomethylation pathway of arsenic to **trimethylarsine**.

## Mammalian Metabolism

In mammals, **trimethylarsine** is metabolized primarily in the liver. It undergoes oxidation to form **trimethylarsine oxide** (TMAO), a much less toxic and water-soluble compound that is

readily excreted in the urine.[1] This detoxification pathway is thought to be catalyzed by flavin-containing monooxygenases (FMOs).



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Figure 3. Mammalian metabolism of **trimethylarsine**.

## Safety and Handling

**Trimethylarsine** is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood or glovebox.[5] It is pyrophoric and can ignite on contact with air.[2] It is also toxic if inhaled or ingested.[3]

Personal Protective Equipment (PPE):

- Flame-resistant lab coat



- Chemical-resistant gloves (e.g., neoprene or butyl rubber)
- Safety goggles and a face shield

#### Handling:

- Always work under an inert atmosphere (e.g., nitrogen or argon).
- Use glassware and equipment that are free from moisture.
- Avoid contact with skin and eyes.
- Have appropriate fire-extinguishing media (e.g., dry powder) readily available.

#### Disposal:

- Waste **trimethylarsine** and contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
- Small quantities can be carefully quenched by slow addition to a solution of a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions.

## Conclusion

**Trimethylarsine** is an organoarsenic compound of significant interest due to its role in the electronics industry and its formation through microbial activity. A thorough understanding of its chemical properties, structure, and biological interactions is essential for its safe handling and for appreciating its environmental and toxicological implications. This guide provides a foundational resource for professionals working with or studying this compound, emphasizing safe laboratory practices and a detailed understanding of its chemical and biological behavior.

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